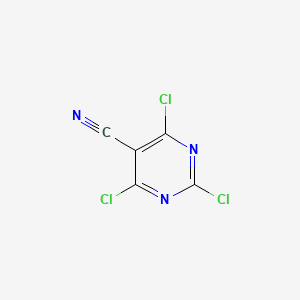

2,4,6-Trichloro-5-cyanopyrimidine

Descripción general

Descripción

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound that belongs to the pyrimidine family . It is used in the development of phosphoinositide 3-Kinase (PI3K) β/δ inhibitors for the treatment of phosphatase and Tensin Homolog (PTEN) .

Synthesis Analysis

The synthesis of 2,4,6-Trichloro-5-cyanopyrimidine involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride and acetic acid in water at 60°C for 1 hour. The reaction solution is then poured into crushed ice and extracted with CH2Cl2. The resultant organic phases are combined, washed with a saturated NaCl solution, dried with anhydrous Na2SO4, and then filtered and concentrated .Molecular Structure Analysis

The molecular formula of 2,4,6-Trichloro-5-cyanopyrimidine is C5Cl3N3, and its molecular weight is 208.43 .Physical And Chemical Properties Analysis

2,4,6-Trichloro-5-cyanopyrimidine has a melting point of 122-124℃, a boiling point of 321℃, and a density of 1.74. It has a flash point of 148℃ and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Pyridopyrimidine Derivatives

2,4,6-Trichloro-5-cyanopyrimidine can be used in the synthesis of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies . Starting from 2,4,6-triaminopyrimidine, 2,4,6-Trichloro-5-cyanopyrimidine can be used to obtain 2,4-diamino-6-nitropyrido .

Antitumor Activity

A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using the MTT assay . Among them, compound 20y exhibited the most potent cytotoxicity against PC-3 cells .

Inhibition of Colony Formation

Compound 20y, a derivative of 2,4,6-Trichloro-5-cyanopyrimidine, significantly inhibited the colony formation, migration, and invasion of PC-3 cells .

4. Induction of S-phase Cell Cycle Arrest Compound 20y induced S-phase cell cycle arrest in PC-3 cells . This indicates that 2,4,6-Trichloro-5-cyanopyrimidine and its derivatives might serve as valuable lead compounds for developing antitumor agents targeting prostate cancer cells .

Induction of Apoptosis

In addition to inducing S-phase cell cycle arrest, compound 20y also induced apoptosis in PC-3 cells . This further demonstrates the potential of 2,4,6-Trichloro-5-cyanopyrimidine in cancer treatment.

Development of New Therapies

The pyridopyrimidine moiety, which can be synthesized using 2,4,6-Trichloro-5-cyanopyrimidine, is present in relevant drugs and has been studied in the development of new therapies .

Mecanismo De Acción

Target of Action

It is known that pyrimidine analogues, such as 2,4,6-trichloro-5-cyanopyrimidine, are building units of nucleic acids (dna & rna) and their related chemical structures possess various pharmacological functions .

Mode of Action

Pyrimidine analogues are known to interact with the synthesis and major functions of nucleic acids .

Biochemical Pathways

Pyrimidine analogues are known to play a major role in the pathogenesis of diseases such as cancer .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor .

Result of Action

It is known that pyrimidine analogues have been reported to exhibit anticancer activity .

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

2,4,6-trichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJCAZVXGKGAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290767 | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3029-64-9 | |

| Record name | 3029-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 2,4,6-trichloro-5-cyanopyrimidine is reacted with potassium fluoride?

A1: Reacting 2,4,6-trichloro-5-cyanopyrimidine with potassium fluoride at 250°C leads to the substitution of chlorine atoms with fluorine atoms. Interestingly, this reaction doesn't just produce the fully fluorinated product, 5-cyano-2,4,6-trifluoropyrimidine. Instead, it yields a mixture of partially fluorinated compounds as well: 4-chloro-5-cyano-2,6-difluoropyrimidine, 2,4-dichloro-5-cyano-6-fluoropyrimidine, and 4,6-dichloro-5-cyano-2-fluoropyrimidine. [] This suggests that the fluorine substitution reaction proceeds in a stepwise manner and offers the possibility of controlling the degree of fluorination by adjusting reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)